molecular formula C13H6Cl4O3 B1667308 Bis(2,4-dichlorophenyl) carbonate CAS No. 26496-99-1

Bis(2,4-dichlorophenyl) carbonate

Cat. No.: B1667308
CAS No.: 26496-99-1
M. Wt: 352 g/mol
InChI Key: HBLSZXRYFSCREB-UHFFFAOYSA-N
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Description

Bis(2,4-dichlorophenyl) carbonate: is an organic compound with the molecular formula C13H6Cl4O3 . It is a carbonate ester derived from 2,4-dichlorophenol and phosgene. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2,4-dichlorophenyl) carbonate can be synthesized through the reaction of 2,4-dichlorophenol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced during the reaction. The general reaction scheme is as follows:

2C6H3Cl2OH+COCl2C6H3Cl2OCO2C6H3Cl2+2HCl2 \, \text{C}_6\text{H}_3\text{Cl}_2\text{OH} + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{OCO}_2\text{C}_6\text{H}_3\text{Cl}_2 + 2 \, \text{HCl} 2C6​H3​Cl2​OH+COCl2​→C6​H3​Cl2​OCO2​C6​H3​Cl2​+2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Bis(2,4-dichlorophenyl) carbonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to produce 2,4-dichlorophenol and carbon dioxide in the presence of water and a catalyst.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Catalysts: Acidic or basic catalysts can facilitate hydrolysis reactions.

Major Products:

Scientific Research Applications

Chemistry: Bis(2,4-dichlorophenyl) carbonate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, it is used to study enzyme-catalyzed reactions involving carbonate esters. It also serves as a building block for the synthesis of biologically active molecules.

Industry: The compound is employed in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties .

Mechanism of Action

The mechanism of action of bis(2,4-dichlorophenyl) carbonate involves its reactivity with nucleophiles. The carbonate group is susceptible to nucleophilic attack, leading to the formation of substituted products. This reactivity is exploited in various synthetic applications, where the compound acts as a versatile intermediate .

Comparison with Similar Compounds

    Bisphenol A Carbonate: Another carbonate ester used in polymer production.

    Diphenyl Carbonate: A simpler analogue with similar reactivity but different physical properties.

Uniqueness: Bis(2,4-dichlorophenyl) carbonate is unique due to the presence of chlorine atoms on the phenyl rings, which influence its reactivity and make it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

bis(2,4-dichlorophenyl) carbonate
Source PubChem
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InChI

InChI=1S/C13H6Cl4O3/c14-7-1-3-11(9(16)5-7)19-13(18)20-12-4-2-8(15)6-10(12)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLSZXRYFSCREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(=O)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H6Cl4O3
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DSSTOX Substance ID

DTXSID60181086
Record name Bis(2,4-dichlorophenyl) carbonate
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Molecular Weight

352.0 g/mol
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CAS No.

26496-99-1
Record name Phenol, 2,4-dichloro-, carbonate (2:1)
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Record name Bis(2,4-dichlorophenyl) carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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